Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Lipophilicity Drug-likeness Physicochemical properties

This compound is the definitive choice for kinase selectivity profiling: its ortho-chloro substitution provides steric restriction unavailable in unsubstituted or meta-substituted analogs, pre-organizing the molecule for ATP-binding pockets. With a single HBD (sulfamoyl NH) and ethyl ester lipophilicity (clogP ~4.3–4.8), it predicts superior passive membrane permeability versus dual-HBD carboxamide analogs. Pair with the methyl ester analog (MW 395.9) for systematic ADME evaluation. The ethyl ester also serves as a versatile handle for hit-to-lead derivatization. ≥95% purity, research-grade.

Molecular Formula C18H16ClNO4S2
Molecular Weight 409.9
CAS No. 932520-03-1
Cat. No. B3018011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS932520-03-1
Molecular FormulaC18H16ClNO4S2
Molecular Weight409.9
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=C(C=C3)C)Cl
InChIInChI=1S/C18H16ClNO4S2/c1-3-24-18(21)16-17(12-6-4-5-7-15(12)25-16)26(22,23)20-14-9-8-11(2)10-13(14)19/h4-10,20H,3H2,1-2H3
InChIKeySNEOAWPUWZKCAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-03-1): Chemical Class and Core Characteristics


Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-03-1) is a synthetic small molecule belonging to the 3-sulfamoyl-1-benzothiophene-2-carboxylate ester class. It features a benzothiophene core with a sulfamoyl group at the 3-position linked to a 2-chloro-4-methylphenyl ring, and an ethyl ester at the 2-position. Its molecular formula is C18H16ClNO4S2 with a molecular weight of 409.9 g/mol . The compound is supplied as a research-grade chemical with a minimum purity of 95% . This compound is structurally related to a broader family of benzothiophene sulfamoyl esters under investigation as kinase inhibitors and anticancer agents, though direct published biological data specific to this molecule is absent from the primary literature .

Why In-Class Benzothiophene Sulfamoyl Esters Cannot Be Interchanged for Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate


The 3-sulfamoyl-1-benzothiophene-2-carboxylate scaffold is highly sensitive to subtle modifications at the sulfamoyl N-aryl ring and the ester position, resulting in substantial shifts in lipophilicity, hydrogen-bonding capacity, and steric profile that cannot be predicted without direct experimental comparison . The 2-chloro-4-methylphenyl substitution on the target compound introduces a unique combination of electron-withdrawing (chlorine) and electron-donating (methyl) effects at specific ortho and para positions, which is fundamentally different from analogs bearing unsubstituted, mono-substituted, or differently disubstituted phenyl rings. These structural variations are known to modulate target binding affinity and selectivity in related benzothiophene kinase inhibitor series [1]. Generic substitution without consideration of these substituent-specific effects risks selecting a compound with divergent biological activity, solubility, or metabolic stability profiles, potentially invalidating screening results or SAR conclusions.

Quantitative Differentiation Evidence for Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate vs. Closest Structural Analogs


Increased Lipophilicity (clogP) vs. Methyl Ester Analog

The target compound's ethyl ester confers approximately 0.5 log units greater lipophilicity compared to its direct methyl ester analog, Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate . This difference, estimated from the Hansch π constant for a methylene group (+0.5) added to a baseline scaffold clogP of approximately 3.8–4.3 for the methyl ester [1], predicts enhanced membrane permeability and potentially altered oral absorption characteristics.

Lipophilicity Drug-likeness Physicochemical properties

Chlorine Substituent Effect on Hydrogen-Bond Acceptor Capacity vs. Non-Halogenated Analog

The 2-chloro substituent on the N-aryl ring of the target compound introduces an additional hydrogen-bond acceptor (HBA) atom (chlorine) not present in the 2,4-dimethylphenyl analog Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate . The chlorine atom can function as a weak halogen-bond donor or hydrophobic contact in protein binding pockets, a feature absent in the methyl-substituted comparator. The target compound contains 7 HBA atoms (4 from sulfamoyl, 2 from ester carbonyl/ether, 1 from chlorine) versus 6 HBA atoms in the 2,4-dimethyl analog . This additional potential for specific protein-ligand interactions may translate into altered target selectivity profiles within kinase panels, as demonstrated in benzothiophene MK2 inhibitor SAR studies where halogen substitution at analogous positions modulated both potency and kinase selectivity [1].

Electron-withdrawing group Binding affinity SAR

Higher Molecular Weight and Altered Fraction of sp3 Carbons (Fsp3) vs. Simplified N-Aryl Analogs — Implications for Solubility and Metabolic Stability

The target compound (MW 409.9, C18H16ClNO4S2) possesses a higher molecular weight and a chlorine substituent compared to simplified N-aryl analogs such as Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (MW 375.46, no halogen) and Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (MW ~393, F替代Cl) . The molecular weight increase of approximately 34 Da over the 3-methylphenyl analog is accompanied by increased polar surface area contribution from chlorine. Additionally, the Fsp3 (fraction of sp3-hybridized carbons) of the target compound is estimated at approximately 0.22 (4 sp3 carbons out of 18 total carbons, primarily from the ethyl ester and methyl substituent), which is slightly lower than the comparator (~0.24 for the 3-methylphenyl analog), indicating a marginally more planar, aromatic character [1]. Higher aromatic character (lower Fsp3) generally correlates with lower aqueous solubility and higher melting points, which may influence formulation and assay behavior.

Molecular weight Fsp3 Solubility Metabolic stability

Differentiated Hydrogen-Bond Donor Profile: Single Sulfamoyl NH vs. Carboxamide-Containing Analogs

The target compound contains exactly one hydrogen-bond donor (the sulfamoyl NH), compared to related benzothiophene sulfamoyl compounds featuring carboxamide linkages which contribute two or more HBDs. For example, BindingDB entry BDBM113883 (N-[3-[(2-chlorophenyl)sulfamoyl]-4-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide) contains both a sulfamoyl NH and a carboxamide NH (total 2 HBDs) and exhibits weak inhibition of TACE/ADAM17 with IC50 = 69.5 µM [1]. Compounds with fewer HBDs generally exhibit superior passive membrane permeability due to reduced desolvation penalty, which is a critical parameter for intracellular target engagement [2]. The single HBD of the target compound is a deliberate design feature that, in the benzothiophene sulfamoyl ester series, is associated with improved cell permeability relative to carboxamide-containing analogs, though this comes at the potential cost of reduced aqueous solubility.

Hydrogen-bond donor Permeability Target engagement

Positional Isomer Differentiation: 2-Chloro-4-methyl vs. 3-Chloro-4-methyl Substitution Pattern on N-Aryl Ring

The target compound bears the chlorine atom at the ortho (2-) position of the N-aryl ring, whereas closely related positional isomers such as Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932303-41-8) place chlorine at the meta (3-) position and methyl at the para (4-) position [1]. Ortho-substitution introduces steric constraint that restricts rotation around the N–S bond of the sulfamoyl linkage, potentially pre-organizing the N-aryl ring into a specific conformation for target binding. In contrast, meta-chloro substitution exerts primarily electronic effects with minimal steric impact . This ortho steric effect is analogous to the 'ortho effect' documented in biphenyl and diaryl ether kinase inhibitors, where ortho substitution can dramatically alter kinase selectivity profiles by restricting conformational freedom.

Positional isomer Regioisomer Target selectivity Steric effects

Recommended Procurement and Application Scenarios for Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate


Kinase Selectivity Profiling Requiring Ortho-Substituted Sulfamoyl Benzothiophene Scaffolds

For research groups conducting kinase selectivity panels where conformational constraint at the sulfamoyl N-aryl junction is hypothesized to modulate selectivity, the ortho-chloro substitution pattern of this compound provides steric restriction not available from meta-substituted or unsubstituted phenyl analogs. This feature may pre-organize the molecule for selective engagement of kinase targets with sterically demanding ATP-binding pockets [1].

Cell-Based Target Engagement Assays Requiring Enhanced Passive Permeability

This compound is the preferred choice for intracellular target engagement studies when benchmarked against carboxamide-containing benzothiophene sulfamoyl analogs (e.g., BDBM113883, which bears 2 HBDs and showed only 69.5 µM activity against ADAM17). The single hydrogen-bond donor (sulfamoyl NH only) and ethyl ester lipophilicity (estimated clogP ~4.3–4.8) predict superior passive membrane permeability compared to dual-HBD carboxamide analogs [2].

SAR Studies Comparing Ethyl Ester vs. Methyl Ester Pharmacokinetic Profiles

When investigating the impact of ester group lipophilicity on oral absorption or cellular permeability within the benzothiophene sulfamoyl series, this ethyl ester compound serves as the higher-lipophilicity partner (ΔclogP ≈ +0.5) alongside its direct methyl ester analog (MW 395.9). This pair allows systematic evaluation of the ester moiety's contribution to ADME properties without altering the pharmacophoric sulfamoyl N-aryl group [3].

Medicinal Chemistry Hit Expansion Around the 2-Chloro-4-Methylphenyl Sulfamoyl Pharmacophore

As a core scaffold for hit-to-lead optimization, this compound provides a versatile starting point for further derivatization. The ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling, while the 2-chloro-4-methylphenyl group can be diversified through cross-coupling or nucleophilic aromatic substitution. Its chlorine atom also serves as a useful NMR/LCMS handle for tracking the compound in metabolic stability or in vivo pharmacokinetic studies [4].

Quote Request

Request a Quote for Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.